![molecular formula C14H20N2O3 B8208097 Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate](/img/structure/B8208097.png)
Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate
概要
説明
Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further linked to a 3-dimethylcarbamoylpropyl chain.
準備方法
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method involves the reaction of benzyl chloroformate with 3-dimethylcarbamoylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amination: Another method involves the reaction of benzyl alcohol with 3-dimethylcarbamoylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for benzyl (3-dimethylcarbamoylpropyl)carbamate often involve large-scale carbamoylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: The compound can be reduced to form primary amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon (Pd-C).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted carbamates and ureas.
科学的研究の応用
Chemistry: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine: The compound is explored for its potential use in drug delivery systems. Its stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: In the industrial sector, benzyl (3-dimethylcarbamoylpropyl)carbamate is used in the production of polymers and resins. It serves as a cross-linking agent and stabilizer in various polymerization processes.
作用機序
Mechanism: The mechanism of action of benzyl (3-dimethylcarbamoylpropyl)carbamate involves the formation of stable carbamate linkages with amine groups. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate linkage.
Molecular Targets and Pathways: The primary molecular targets are amine groups in proteins and enzymes. The compound can inhibit enzyme activity by forming stable carbamate linkages with the active site residues, thereby blocking substrate access.
類似化合物との比較
Benzyl carbamate: Similar in structure but lacks the 3-dimethylcarbamoylpropyl chain.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is unique due to its specific structure, which combines the stability of the benzyl group with the reactivity of the carbamate moiety. This combination makes it particularly useful in organic synthesis and industrial applications.
特性
IUPAC Name |
benzyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)13(17)9-6-10-15-14(18)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZQORTKCJIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
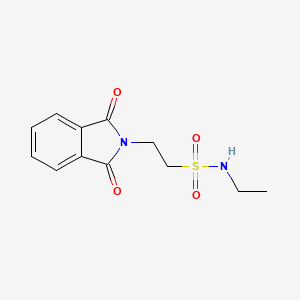
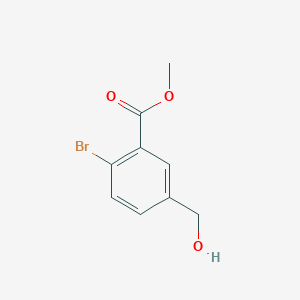
![3'-Methyl-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B8208026.png)
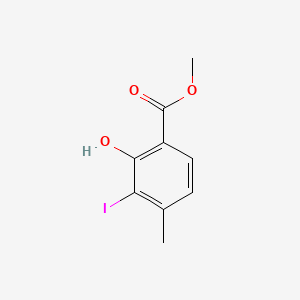
![Benzyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B8208041.png)
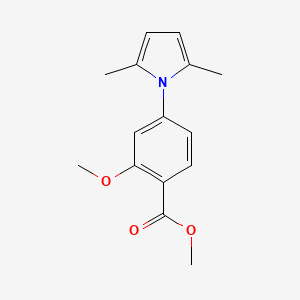
![Methyl 2-[2-(methylamino)acetamido]acetate hydrochloride](/img/structure/B8208056.png)
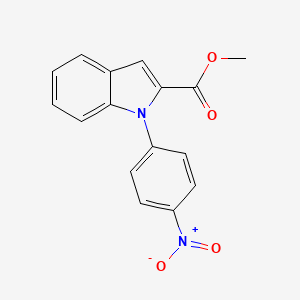
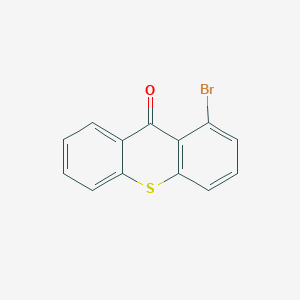
![Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8208105.png)
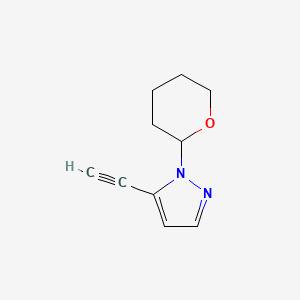
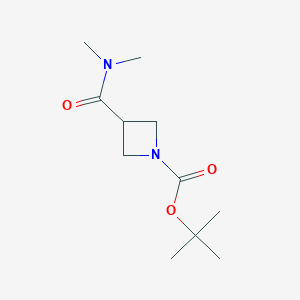
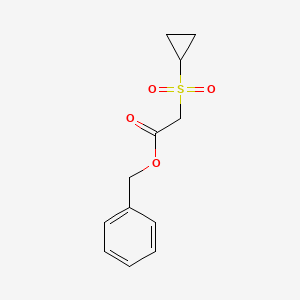
![tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8208142.png)
